molecular formula C19H17ClN2O2 B2632151 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-01-3

3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2632151
CAS No.: 1234692-01-3
M. Wt: 340.81
InChI Key: HQRBEWPKIFRJGM-UHFFFAOYSA-N
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Description

3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group, a chloro-propoxyphenyl group, and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 3-chloro-4-propoxybenzaldehyde and phenylhydrazine. These intermediates undergo a condensation reaction to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade solvents and reagents ensures cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-propoxyphenyl)-acetic acid
  • 1-(3-chloro-4-propoxyphenyl)-ethanone
  • 3-(3-chloro-4-propoxyphenyl)-4,4-dimethyl-1-pentyn-3-ol

Uniqueness

Compared to similar compounds, 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the pyrazole ring and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-2-10-24-18-9-8-14(11-17(18)20)19-15(13-23)12-22(21-19)16-6-4-3-5-7-16/h3-9,11-13H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRBEWPKIFRJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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